

Angiotensin II antipeptide molecular weight and formula

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An In-depth Technical Guide to Angiotensin II

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the octapeptide hormone Angiotensin II (Ang II), a pivotal effector molecule in the renin-angiotensin system (RAS). It details its physicochemical properties, complex signaling pathways, and the key experimental protocols used in its study. Angiotensin II is a primary regulator of blood pressure and cardiovascular homeostasis, making it a critical target for therapeutic intervention in diseases such as hypertension, heart failure, and kidney disease.[1][2][3]

Core Physicochemical Properties

The fundamental characteristics of Human Angiotensin II and a related synthetic antagonist, **Angiotensin II Antipeptide**, are summarized below. This quantitative data is essential for a range of experimental applications, from preparing solutions of a specific molarity to mass spectrometry analysis.

Table 1: Physicochemical Data for Human Angiotensin II



Property	Value
Amino Acid Sequence	Asp-Arg-Val-Tyr-Ile-His-Pro-Phe
One-Letter Sequence	DRVYIHPF
Molecular Formula	C50H71N13O12
Molecular Weight	1046.19 g/mol
CAS Registry Number	4474-91-3

Sources:[4][5][6][7]

Table 2: Physicochemical Data for Angiotensin II Antipeptide

Property	Value
Amino Acid Sequence	Glu-Gly-Val-Tyr-Val-His-Pro-Val
One-Letter Sequence	EGVYVHPV
Molecular Formula	C42H62N10O12
Molecular Weight	899.0 g/mol
CAS Registry Number	121379-63-3

Source:[8]

Synthesis and Formation

Angiotensin II is an octapeptide hormone formed from its precursor, the decapeptide angiotensin I (Ang I).[3] This conversion is primarily catalyzed by the angiotensin-converting enzyme (ACE).[1][3] The renin-angiotensin system is characterized by this sequence of enzymatic reactions, which begins with the cleavage of angiotensinogen by renin to form Ang I. [2] Beyond this classical circulatory pathway, evidence supports the existence of local or tissue-specific RAS, where Ang II can be synthesized intracellularly by enzymes like chymase, acting in a paracrine or autocrine fashion.[9][10]



For research purposes, Angiotensin II peptides are typically produced via solid-phase peptide synthesis, often utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[11][12] This method allows for the creation of pure, custom peptide sequences for use in various assays.[11]

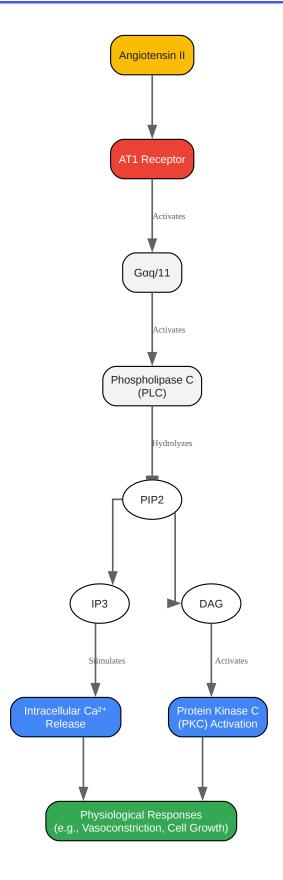
Signaling Pathways

Angiotensin II exerts its myriad physiological effects by binding to specific G-protein-coupled receptors (GPCRs), primarily the Angiotensin II Type 1 (AT1R) and Type 2 (AT2R) receptors. [10][13][14]

AT1 Receptor Signaling: The majority of the well-known pathophysiological effects of Ang II, including vasoconstriction, inflammation, and cellular growth, are mediated by the AT1R.[1][14] The canonical AT1R signaling cascade is initiated upon Ang II binding, leading to the activation of Gαq/11 proteins. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²+) from intracellular stores, while DAG activates protein kinase C (PKC). This cascade culminates in various cellular responses, including smooth muscle contraction.[15]

Beyond this classic pathway, AT1R activation also engages in cross-talk with other signaling systems, including the transactivation of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR) and the activation of non-receptor tyrosine kinases such as the Src family and JAK/STAT pathways.[1][10]





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Caption: Canonical Angiotensin II signaling pathway via the AT1 receptor.



AT2 Receptor Signaling: The AT2R pathway is less understood but is often considered to counteract the effects of AT1R signaling. AT2R activation is linked to vasodilation, anti-inflammatory, and anti-proliferative effects. One novel mechanism involves the Ang II-stimulated binding of the transcription factor PLZF to the AT2R, leading to its internalization and subsequent translocation of PLZF to the nucleus, where it can activate gene expression related to protein synthesis.[13]

Experimental Protocols

The study of Angiotensin II and its receptors involves a variety of established in vitro and in vivo methodologies.

This is a cornerstone technique to characterize receptor-ligand interactions, allowing for the determination of receptor density (Bmax) and ligand affinity (Kd).

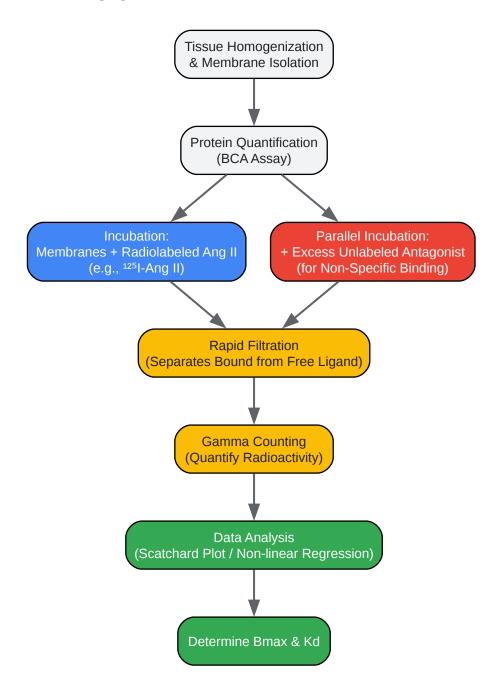
Objective: To quantify the binding of Angiotensin II to its receptors in a given tissue preparation.

Methodology:

- Membrane Preparation: Isolate cell membranes from a tissue of interest (e.g., rat aortic smooth muscle cells, liver, or heart tissue) that expresses Angiotensin II receptors.[16][17] Homogenize the tissue and centrifuge to pellet the membranes. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., bicinchoninic acid assay).[16]
- Binding Reaction: Incubate a fixed amount of membrane protein with increasing concentrations of a radiolabeled Ang II analog, such as [1251]Sar1,Ile8-AngII.[17][18]
- Determination of Non-Specific Binding: In a parallel set of reactions, include a high
 concentration of an unlabeled Ang II receptor antagonist (e.g., losartan for AT1R) or
 unlabeled Ang II to saturate the receptors. This measures the amount of radioligand that
 binds non-specifically to other components.[19]
- Separation and Counting: Separate the bound from the free radioligand, typically by rapid filtration through glass fiber filters. The radioactivity trapped on the filters, representing the bound ligand, is then quantified using a gamma counter.



Data Analysis: Subtract non-specific binding from total binding to yield specific binding.
 Analyze the specific binding data using Scatchard plot analysis or non-linear regression to calculate Bmax and Kd.[18]



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Caption: Workflow for a typical Angiotensin II radioligand receptor binding assay.

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Animal models are crucial for understanding the integrated physiological effects of Angiotensin II.

Objective: To assess the pressor response (increase in blood pressure) to Angiotensin II in a live animal model.

Methodology:

- Animal Preparation: Conscious, chronically instrumented animals (e.g., sheep or rats) are
 often used to minimize the confounding effects of anesthesia.[20][21][22] Catheters are
 surgically implanted for intravenous infusion and continuous monitoring of mean arterial
 pressure (MAP).
- Baseline Measurement: After a recovery period, establish a stable baseline MAP.
- Angiotensin II Infusion: Administer an intravenous infusion of Angiotensin II. The dose is
 often titrated to achieve a specific target MAP.[20] In experimental models of conditions like
 septic shock, Ang II is used to restore MAP to pre-sepsis levels.[20][23]
- Hemodynamic Monitoring: Continuously record MAP, heart rate, and potentially regional blood flow throughout the infusion period.
- Data Analysis: Compare the hemodynamic parameters during Ang II infusion to the baseline values to quantify the vasopressor effect.[20]

Innovative biosensor or "sniffer cell" assays allow for the real-time detection of peptide release from tissue slices.

Objective: To measure the release of Angiotensin II from specific tissues, such as brain slices.

Methodology:

 Cell Line Preparation: Use a cell line (e.g., Chinese Hamster Ovary cells) that has been genetically modified to express both an Angiotensin II receptor (like AT1R) and a fluorescent calcium indicator.[24]



- Tissue Preparation: Prepare acute brain slices from the region of interest (e.g., the lamina terminalis).
- Co-culture: Place the "sniffer cells" onto the surface of the brain slice.
- Fluorescence Microscopy: Monitor the sniffer cells for calcium transients using fluorescence microscopy. An increase in intracellular calcium, detected as a flash of fluorescence, indicates that the cells have bound to Angiotensin II released from the underlying tissue.
- Stimulation/Inhibition: The tissue can be electrically or pharmacologically stimulated to evoke Ang II release. The identity of the released peptide can be confirmed by applying Ang II receptor antagonists, which should block the fluorescent signal.[24]

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